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Cat. No.: B1619557 Get Quote

An analysis of available clinical trial data for the experimental platinum-based

chemotherapeutic agent, Spiroplatin, reveals a drug with initial promise that ultimately failed to

demonstrate a favorable risk-benefit profile compared to existing and concurrently developed

alternatives. While exhibiting a mechanism of action consistent with other platinum compounds,

its clinical development was halted due to limited efficacy and severe, unpredictable renal

toxicity.

Spiroplatin (TNO-6) emerged in the late 1970s and early 1980s as a second-generation

platinum analogue with a distinct chemical structure, featuring a spiro-carbon atom and a

sulfato leaving group. Like its predecessors, cisplatin and carboplatin, Spiroplatin's cytotoxic

effects were attributed to its ability to form cross-links with DNA, thereby inhibiting DNA

replication and transcription and ultimately inducing apoptosis in rapidly dividing cancer cells.

Preclinical studies suggested a different toxicity profile to cisplatin, sparking interest in its

clinical development.

Clinical Development: A Tale of Two Phases
The clinical evaluation of Spiroplatin progressed through Phase I and Phase II trials, which

ultimately defined its therapeutic window and limitations.

Phase I Trials: Dose-Finding and Early Signals
A multicenter Phase I study involving 67 patients with advanced solid tumors established the

dose-limiting toxicities (DLTs) of Spiroplatin as myelosuppression and renal toxicity.[1] The
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maximum tolerated dose (MTD) was determined to be 35 mg/m² for poor-risk patients and 40

mg/m² for good-risk patients when administered as a short-term or prolonged infusion every

three weeks.[1] Notably, proteinuria was a dose- and schedule-dependent side effect,

indicating both glomerular and tubular damage.[1] Despite the toxicities, some preliminary anti-

tumor activity was observed, with one complete response in a patient with breast cancer and

one partial response in a patient with lung adenocarcinoma.[1] Based on these findings, a dose

of 30 mg/m² administered as a 4-hour infusion every three weeks was recommended for Phase

II studies.[1]

Phase II Trials: Limited Efficacy and Unacceptable
Toxicity
A subsequent multicenter Phase II trial, however, led to the premature termination of

Spiroplatin's development. In this study, 64 patients with nine different types of solid tumors

received Spiroplatin at the recommended Phase II dose. The trial was halted due to a lack of

significant anti-tumor activity and the occurrence of severe and unpredictable renal toxicity.

Only three partial responses were observed: one each in renal cell carcinoma, ovarian

carcinoma, and malignant melanoma. The nephrotoxicity was a major concern, with several

patients who had previously received cisplatin experiencing increases in serum creatinine, and

in some cases, progressing to renal failure requiring hemodialysis. Importantly, pre- and post-

hydration measures did not appear to mitigate this drug-induced kidney damage.

Comparative Analysis with Other Platinum Agents
To contextualize the clinical performance of Spiroplatin, it is essential to compare its efficacy

and toxicity profile with established and other investigational platinum-based drugs of its era.

Table 1: Comparison of Efficacy in Phase II Trials of Platinum Analogues in Advanced Solid

Tumors
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Drug
Patient
Populati
on

No. of
Patients

Overall
Respon
se Rate
(ORR)

Complet
e
Respon
se (CR)

Partial
Respon
se (PR)

Stable
Disease
(SD)

Progres
sive
Disease
(PD)

Spiroplati

n

Various

Solid

Tumors

64 4.7% 0 3
Not

Reported

Not

Reported

Iproplatin

Advance

d Breast

Cancer

24 8% 1 1
Not

Reported

Not

Reported

Cisplatin

Various

Solid

Tumors

73 34.3% 4 (5.5%)
21

(28.8%)

22

(30.1%)

26

(35.6%)

Carbopla

tin

Non-

Small

Cell Lung

Cancer

51 20%
Not

Reported

Not

Reported

Not

Reported

Not

Reported

Data for Spiroplatin from Tanis et al., 1992. Data for Iproplatin from a trial in advanced breast

cancer. Data for Cisplatin from a study in various solid tumors. Data for Carboplatin from a trial

in non-small cell lung cancer.

Table 2: Comparison of Key Toxicities of Platinum Analogues
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Drug Dose-Limiting Toxicity
Common Grade 3/4
Adverse Events

Spiroplatin
Myelosuppression, Renal

Toxicity

Severe and unpredictable

nephrotoxicity,

Myelosuppression

Iproplatin
Myelosuppression

(Thrombocytopenia)

Thrombocytopenia, Nausea,

Vomiting, Diarrhea

Cisplatin

Nephrotoxicity,

Nausea/Vomiting,

Neurotoxicity, Ototoxicity

Nausea/Vomiting,

Nephrotoxicity,

Myelosuppression

Carboplatin
Myelosuppression

(Thrombocytopenia)

Thrombocytopenia,

Neutropenia, Anemia

As evidenced by the comparative data, Spiroplatin demonstrated a significantly lower overall

response rate in a broad population of patients with solid tumors compared to cisplatin and

even the fellow investigational agent, iproplatin, in specific tumor types. Furthermore, while all

platinum agents exhibit toxicity, the unpredictable and severe nature of Spiroplatin's renal

toxicity, which was not effectively mitigated by hydration, presented a significant clinical

challenge and a clear disadvantage compared to carboplatin, which was developed to have a

more favorable renal toxicity profile.

Experimental Protocols
Detailed experimental protocols from the early 1980s are not readily available in their entirety.

However, based on the published clinical trial reports, a representative Phase II protocol for a

platinum analogue of that era can be reconstructed.

Representative Phase II Clinical Trial Protocol (circa 1980s)

Study Design: Open-label, single-arm, multicenter Phase II study.

Patient Population: Patients with histologically confirmed advanced or metastatic solid

tumors who have failed standard therapy. Measurable disease as defined by standard

criteria of the time was required.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1619557?utm_src=pdf-body
https://www.benchchem.com/product/b1619557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inclusion Criteria: Age > 18 years, life expectancy of at least 12 weeks, adequate bone

marrow, renal, and hepatic function.

Exclusion Criteria: Prior treatment with the specific investigational agent, significant co-

morbidities that would interfere with treatment.

Treatment Plan: The investigational platinum analogue (e.g., Spiroplatin 30 mg/m²)

administered as an intravenous infusion over a specified duration (e.g., 4 hours) every 3-4

weeks.

Supportive Care: Pre- and post-hydration with intravenous fluids. Antiemetics administered

as needed.

Response Evaluation: Tumor measurements performed at baseline and every two cycles of

therapy. Response defined according to World Health Organization (WHO) criteria

(Complete Response, Partial Response, Stable Disease, Progressive Disease).

Toxicity Assessment: Monitoring of hematological, renal, and other organ function at baseline

and before each treatment cycle. Adverse events graded according to standard toxicity

criteria of the time.

Visualizing the Mechanism and Clinical Trial
Workflow
To better understand the biological and clinical context of Spiroplatin, the following diagrams

illustrate its mechanism of action and the typical workflow of a Phase I oncology clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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